molecular formula C19H22Cl2N6O2 B2659867 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-92-6

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer B2659867
CAS-Nummer: 878429-92-6
Molekulargewicht: 437.33
InChI-Schlüssel: XXUGVVMDSULBNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Activity

  • Study 1 : A study by Chłoń-Rzepa et al. (2004) synthesized derivatives of the compound and tested them for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activities. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

  • Study 2 : Konduri et al. (2020) designed novel purine-linked piperazine derivatives to target Mycobacterium tuberculosis. They synthesized a series of compounds to disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects, identifying several analogues with promising activity against Mycobacterium tuberculosis (Konduri et al., 2020).

Psychotropic Activity

  • Study 3 : In 2013, Chłoń-Rzepa et al. synthesized derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. They discovered compounds displaying antidepressant and anxiolytic properties, highlighting the potential of these derivatives in psychotropic medication (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

  • Study 4 : Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

Antiasthmatic Agents

  • Study 5 : Bhatia et al. (2016) synthesized xanthene derivatives of the compound to explore their antiasthmatic activity. They found that these compounds showed significant activity compared to standard Cilostazol, with certain derivatives being the most active (Bhatia et al., 2016).

Antitumor Activity

  • Study 6 : Ueda et al. (1987) synthesized heterocycles related to the compound and examined their biological activities. They found that certain derivatives were active against P388 leukemia and explored their vascular relaxing effects (Ueda et al., 1987).

Antiaggregant Substance

  • Study 7 : Smirnova et al. (2021) conducted a pharmacokinetic study of the compound as a new antiplatelet drug, analyzing its bioavailability and safety profile (Smirnova et al., 2021).

Anticancer Agents

  • Study 8 : Zhao et al. (2018) synthesized derivatives as potential selective anti-lung cancer agents. One particular compound showed potent antiproliferative activity against lung cancer cells and induced apoptosis through the intrinsic pathway (Zhao et al., 2018).

Eigenschaften

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGVVMDSULBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.